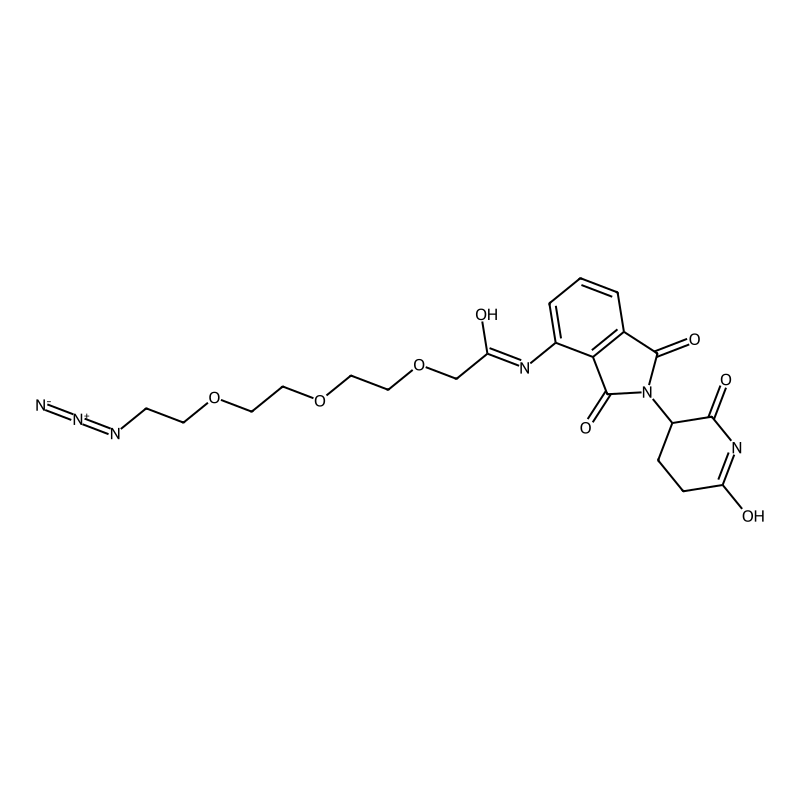

Pomalidomide-PEG3-azide

Content Navigation

Designing PROTACs with optimal linker solubility and efficient conjugation is challenging. Pomalidomide-PEG3-azide solves this by integrating a Cereblon-binding pomalidomide, a solubility-enhancing PEG3 spacer, and an azide handle for reliable click chemistry. • Accelerate hit discovery: parallel azide-alkyne coupling with diverse warhead libraries. • Enhance final PROTAC solubility: PEG3 linker mitigates lipophilic target binder hydrophobicity. • Standardize SAR: well-characterized building block enables systematic linker comparison. Available in high purity for reproducible results.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Purity

Package Size

Pomalidomide-PEG3-azide is a synthetic E3 ligase ligand-linker conjugate designed for the development of Proteolysis-Targeting Chimeras (PROTACs). It comprises three key components: the pomalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase; a hydrophilic 3-unit polyethylene glycol (PEG3) spacer; and a terminal azide group for chemical conjugation. This structure provides a ready-to-use building block for researchers, enabling the efficient synthesis of PROTACs via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne click chemistry. The integrated PEG3 linker is critical, as it is intended to improve the aqueous solubility and overall physicochemical properties of the final PROTAC molecule, which is a common challenge in degrader development.

Research Fit

Substituting Pomalidomide-PEG3-azide with a seemingly similar analog, such as one with an alkyl linker or a different reactive handle, is a critical decision that impacts multiple downstream outcomes. The linker is not merely a spacer; its composition (PEG vs. alkyl) and length directly influence the PROTAC's aqueous solubility, cell permeability, and metabolic stability. More importantly, the linker dictates the geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), where even minor changes can abolish degradation activity. Replacing the azide handle with an alkyne, amine, or carboxyl group necessitates a complete change in conjugation strategy, impacting reaction conditions, catalyst requirements, and compatibility with the target-binding warhead. Therefore, this compound is not interchangeable with its analogs, as each variation represents a distinct path in PROTAC design and optimization.

Substitution Risk

References

- [1] Lozano, E., et al. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. *European Journal of Medicinal Chemistry*, 201, 112451 (2020).

- [5] Toure, M. & Crews, C. M. Current strategies for the design of PROTAC linkers: a critical review. *RSC Chemical Biology*, 2(10), 1095-1113 (2021).

Enhanced Aqueous Solubility

The parent compound, pomalidomide, is characterized as a BCS class IV drug with poor aqueous solubility. The inclusion of a hydrophilic PEG3 linker in Pomalidomide-PEG3-azide is a standard strategy to counteract this liability. In contrast to more hydrophobic alkyl linkers, which often limit the aqueous solubility of the final PROTAC, PEG linkers are composed of repeating ethylene glycol units that enhance water solubility and compatibility with physiological environments. This improved solubility is critical for preventing compound precipitation in aqueous assay buffers, which ensures more reliable and reproducible data in cell-based screening.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | Enhanced solubility due to hydrophilic PEG3 linker. |

| Comparator Or Baseline | Pomalidomide (parent drug) and PROTACs with hydrophobic alkyl linkers, which tend to have limited aqueous solubility. |

| Quantified Difference | PEG linkers are widely documented to impart superior hydrophilicity and water solubility compared to alkyl chains of similar length. |

| Conditions | Physiological buffers (e.g., PBS) and cell culture media used in in vitro and cell-based assays. |

Improved solubility reduces the risk of compound precipitation during experiments, leading to more accurate and reproducible biological data and simplifying formulation for in vivo studies.

Click Chemistry Conjugation Efficiency

This compound provides a terminal azide, one of the most reliable and widely used functional groups for bioorthogonal conjugation. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for late-stage diversification. Procuring this pre-functionalized azide saves researchers from performing a multi-step synthesis from pomalidomide, which typically involves protection, coupling, and conversion to the azide. This accelerates the generation of PROTAC libraries for screening, as multiple alkyne-containing warheads can be rapidly conjugated in parallel.

| Evidence Dimension | Synthetic Accessibility |

| Target Compound Data | Single-step conjugation (click reaction) to an alkyne-modified warhead. |

| Comparator Or Baseline | In-house synthesis from pomalidomide, which requires multiple steps (e.g., alkylation followed by azide substitution). |

| Quantified Difference | Reduces synthesis from a multi-step sequence (typically 2-3 steps from a suitable precursor) to a single, high-yield final step. |

| Conditions | Standard laboratory synthesis for PROTAC development. |

This 'build vs. buy' advantage significantly reduces synthesis time and resource allocation, allowing research teams to focus on screening and optimization rather than precursor synthesis.

PEG3 Linker Optimization

The linker length and composition are crucial parameters that must be empirically optimized for each target-ligase pair to achieve potent degradation. A linker that is too short may cause steric hindrance preventing ternary complex formation, while a linker that is too long can introduce excessive flexibility and an entropic penalty. The PEG3 linker is a commonly used starting point in linker optimization studies. For example, in the development of p38α/β degraders, systematic variation of the linker length was shown to be essential for achieving nanomolar degradation activity. Using Pomalidomide-PEG3-azide as a baseline allows for systematic comparison against analogs with different linker lengths (e.g., PEG2, PEG4, PEG5) to identify the optimal geometry for a specific target.

| Evidence Dimension | Degradation Potency (DC50) |

| Target Compound Data | Serves as a well-established baseline for linker length screening campaigns. |

| Comparator Or Baseline | PROTACs with shorter (e.g., PEG2) or longer (e.g., PEG4, PEG5, alkyl) linkers. |

| Quantified Difference | Differences in degradation DC50 values can span orders of magnitude based on linker length alone, as demonstrated in multiple PROTAC optimization studies. |

| Conditions | Cell-based protein degradation assays (e.g., Western Blot, In-Cell ELISA). |

Procuring this compound provides a validated and frequently published starting point for linker optimization, saving time in the design-make-test cycle of PROTAC development.

Rapid PROTAC Library Synthesis

This compound is ideally suited for research programs that need to quickly generate a diverse library of PROTACs against a protein of interest. The azide handle allows for parallel click chemistry reactions with a panel of alkyne-functionalized target binders, significantly accelerating the discovery of initial hits.

Enhanced Solubility of Target Ligands

When developing PROTACs for target proteins whose ligands are highly lipophilic and poorly soluble, the hydrophilic PEG3 linker on this building block can improve the overall aqueous solubility of the final conjugate. This facilitates easier handling in biological assays and can lead to more reliable screening results.

Systematic Linker Optimization

As a common and well-characterized building block, Pomalidomide-PEG3-azide serves as an excellent reference compound in structure-activity relationship (SAR) studies. It enables a systematic evaluation of linker effects by comparing the degradation performance of its resulting PROTAC against analogs synthesized with different linker lengths and compositions.

Application Fit Matrix

References

- [1] Kim, D., et al. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. *ChemistryOpen*, 11(10), e202200131 (2022).

- [3] Lozano, E., et al. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. *European Journal of Medicinal Chemistry*, 201, 112451 (2020).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types